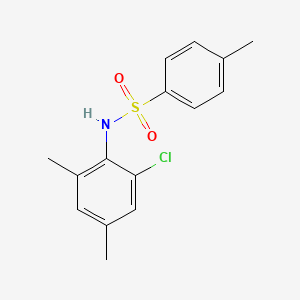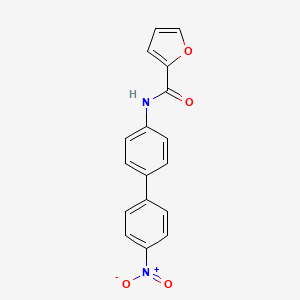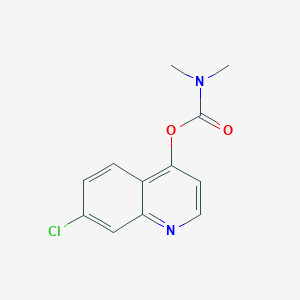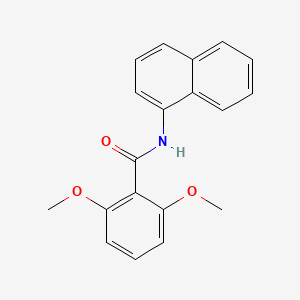![molecular formula C14H15N5O B5635667 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)
1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives involves several key steps, including the formation of the triazoloquinoxaline ring system and the introduction of substituents at specific positions to enhance desired properties. The synthesis methods often involve nucleophilic substitution reactions, cyclization, and condensation reactions (Sarges et al., 1990; Wagle et al., 2009).
Molecular Structure Analysis
The molecular structure of 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline features a triazolo[4,3-a]quinoxaline core with a methyl group at the 1-position and a morpholinyl group at the 4-position. This structure has been analyzed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm the identity and purity of the synthesized compounds (Wagle et al., 2009).
Chemical Reactions and Properties
1-Methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline participates in various chemical reactions, including those that modify its functional groups or extend its molecular framework. Such reactions can alter its chemical properties and potential biological activities. For example, modifications at specific positions of the triazoloquinoxaline core can significantly affect its affinity and selectivity towards adenosine receptors (Sarges et al., 1990).
Physical Properties Analysis
The physical properties of 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline, including solubility, melting point, and stability, are crucial for its handling and potential application in drug development. These properties can be influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of 1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline, such as its reactivity with various chemical agents, its potential as a ligand for receptors, and its role in initiating or inhibiting chemical reactions, are of interest for exploring its therapeutic potential. The interaction of this compound with adenosine receptors has been a particular focus, given its implications for pharmacological activity (Sarges et al., 1990).
Mecanismo De Acción
Direcciones Futuras
The future directions for the study of “1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline” and its derivatives could include further exploration of their anticancer activities, investigation of their potential as antiviral and antimicrobial agents , and the development of more efficient synthesis methods .
Propiedades
IUPAC Name |
4-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-16-17-14-13(18-6-8-20-9-7-18)15-11-4-2-3-5-12(11)19(10)14/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRGNVJEVZTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)
![N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635594.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)




![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)


![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)
